The table below consolidates the core chemical, physical, and biological data for Diuvaretin, as identified from current literature. [1]
| Property Category | Details |
|---|---|
| IUPAC Name | 1-[2,4-dihydroxy-3,5-bis[(2-hydroxyphenyl)methyl]-6-methoxyphenyl]-3-phenylpropan-1-one [1] |
| Molecular Formula | C₃₀H₂₈O₆ [1] |
| Molecular Weight | 484.54 g/mol [1] |
| Purity & Assay | ≥90% (LC/MS-ELSD) [1] |
| Physical Form | Solid [1] |
| Solubility | Slightly soluble in water [1] |
| Biological Source | Dipteryx odorata, Uvaria acuminata, Uvaria chamae [1] |
| Key Biological Activities | • Antineoplastic (Cytotoxic to HL-60 cells) • Anti-inflammatory (Inhibits NF-κB activation) • Anti-angiogenic • Antimalarial • Antioxidant [1] | | Primary Research Applications | Metabolomics; natural products research; compound screening libraries; phytochemical and pharmaceutical research. [1] |
While a specific isolation protocol for this compound was not found, a relevant study on isolating antimicrobial chalcones and dihydrochalcones (the structural class of this compound) from Uvaria chamae roots provides a useful experimental framework. [2] The workflow below outlines the general process.
General workflow for isolating dihydrochalcones from plant material [2]
Key methodological details from this study include: [2]
Given the lack of direct data, the characterization of a new compound like Diuvaretin would typically follow a multi-technique approach. The workflow below outlines this process, from initial separation to final structural confirmation.
Workflow for compound characterization using hyphenated techniques.
Here are the detailed methodologies you would employ for each stage of analysis.
The primary goal of HPLC in this context is to separate this compound from other components in the sample and obtain initial quantitative data [1] [2].
Objective: To develop a stability-indicating HPLC method for the separation, detection, and quantification of this compound and its potential degradation products [1].
Key Parameters and Method Optimization Steps:
| Parameter | Initial Recommendation | Purpose & Optimization Guidance |
|---|---|---|
| Chromatography Mode | Reversed-Phase (RP) | Suitable for most semi-polar to non-polar molecules [2]. |
| Column | C18 (150 mm x 4.6 mm, 5 µm) | Standard column offering a balance of efficiency and analysis time [2]. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | Acetonitrile offers low viscosity. Acid modifier improves peak shape for ionizable compounds [2]. |
| Elution Mode | Gradient (e.g., 5% to 95% organic in 20 min) | Essential for separating complex mixtures; starts low and increases organic modifier [2]. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm column [2]. |
| Detection (PDA/UV) | λmax of this compound (e.g., 210-360 nm) | Use a Diode Array Detector (DAD) to identify the compound's λmax for greatest sensitivity [3]. |
| Detection (MS) | Electrospray Ionization (ESI+ or ESI-) | Provides molecular weight and fragmentation pattern [4] [3]. |
| Column Temperature | 30-40 °C | Improves reproducibility and efficiency [2]. |
| Injection Volume | 10-20 µL | Depends on sample concentration and detector sensitivity [2]. |
NMR is used for definitive structural elucidation, including stereochemistry and functional group identification [1] [5].
Objective: To unambiguously determine the molecular structure, including relative stereochemistry, of this compound and to confirm the identity of any isolated degradation products [1].
Sample Preparation:
Data Acquisition Experiments and Their Role:
| Experiment | Key Information Provided | Practical Parameters |
|---|---|---|
| ¹H NMR | Chemical shift (δ, ppm), integration (number of protons), multiplicity, and coupling constants (J). Identifies functional groups and proton environment [6] [5]. | Number of scans (NS): 16-128. Spectral width: 0-12 ppm. |
| ¹³C NMR (DEPT) | Number and types of carbon atoms (CH3, CH2, CH, C). The DEPT experiment distinguishes carbon types [1] [5]. | NS: 1000+. Spectral width: 0-220 ppm. |
| COSY | Through-bond proton-proton correlations, showing which protons are coupled to each other (typically 2-3 bonds apart) [1] [5]. | |
| HSQC | Direct one-bond correlations between protons and their attached carbon atoms [1] [5]. | |
| HMBC | Long-range correlations between protons and carbons (typically 2-3 bonds away). Crucial for connecting structural fragments across heteroatoms or quaternary carbons [1] [5]. |
For a complete analysis, HPLC can be directly coupled to NMR (LC-NMR), though this presents technical challenges [4].
Since the specific data for this compound is not publicly available, you may need to generate it. Here are some suggestions:
Chalcones are a class of natural products belonging to the flavonoid family. They are characterized by their 1,3-diphenyl-2-propen-1-one structure, which consists of two aromatic rings (A and B) joined by a three-carbon α,β-unsaturated carbonyl system [1] [2]. This core structure serves as a precursor for many flavonoids [3].
| Bioactivity | Key Findings & Mechanisms |
|---|---|
| Antimicrobial | Active against resistant bacteria (e.g., MRSA, VRE); mechanisms include disruption of microbial invasion and biofilm formation [5] [1]. |
| Anticancer | Induces apoptosis, blocks cell cycle phases (G2/M), disrupts mitochondrial membrane potential, and inhibits proteasome-associated deubiquitinases [4] [1]. |
| Antidiabetic | Acts as α-glucosidase and α-amylase inhibitors, with some compounds showing higher efficacy than the standard drug acarbose [1]. |
| Anti-inflammatory | Modulates various signaling molecules and cascades involved in the inflammatory response [1]. |
| Antioxidant | Helps neutralize reactive oxygen species (ROS), contributing to chemopreventive properties [1]. |
| Antiparasitic | Shows activity against parasites such as Plasmodium spp. (malaria) and Leishmania [3] [1]. |
While specific protocols for Diuvaretin are unavailable, the following standard methodologies are commonly used to evaluate chalcone bioactivity, as illustrated in a study on Uvaria chamae root extracts [5].
The diagram below outlines a generalized workflow for the isolation and identification of bioactive chalcones from plant material.
General workflow for isolating and identifying bioactive chalcones from plants [5].
Given the lack of specific information, you may need to employ alternative strategies to find data on this compound.
The core of an in vitro antiplasmodial assay involves culturing the malaria parasite, Plasmodium falciparum, with the test compound and measuring the inhibition of parasite growth [1].
Workflow of a Standard In Vitro Antiplasmodial Assay
The diagram below outlines the key stages of the protocol.
Parasate Culture Preparation
Compound Preparation
Assay Incubation
Detection and Analysis
IC₅₀ Determination
To contextualize your findings for this compound, you can compare its IC₅₀ value against established activity benchmarks and reference drugs, as summarized in the table below.
| Compound / Extract | IC₅₀ Value | Assay Details / Strain | Activity Classification & Context |
|---|---|---|---|
| Chloroquine [2] | 6.92 nM | P. falciparum 3D7 (CQ-sensitive) | Reference standard for high potency |
| Artesunate [2] | 0.75 nM | P. falciparum 3D7 (CQ-sensitive) | Reference standard for high potency |
| Jussiaea linifolia (Ethyl Acetate Fraction) [3] | 0.785 μg/mL | P. falciparum NF54 (CQ-sensitive) | Highly active plant extract |
| Uzara plant extract [1] | 6 μg/mL | P. falciparum D10 (CQ-sensitive) | Promising activity |
| Inactive/Weak Extracts [1] [2] | > 50 μg/mL | Various P. falciparum strains | Threshold for non-specific cytotoxicity |
This protocol outlines the experimental design for validating a stability-indicating analytical method, suitable for an Active Pharmaceutical Ingredient (API) like Diuvaretin. The parameters to be validated are selected based on the ICH Q2(R1) guideline [1].
The table below summarizes the key validation parameters and their acceptance criteria for an assay method (e.g., by HPLC).
Table 1: Summary of Validation Parameters and Acceptance Criteria for an Assay Method
| Validation Parameter | Experimental Design | Acceptance Criteria |
|---|---|---|
| Specificity | Inject diluent (blank), standard, and sample. For drug products, include placebo. Perform forced degradation (stress) studies [2] [3]. | No interference from blank or placebo. Peak purity of analyte should pass [2]. Degradation products should be resolved from the main peak [3]. |
| Accuracy | Prepare samples in triplicate at 80%, 100%, and 120% of the target concentration. Analyze against a reference standard [2] [1]. | Mean recovery should be between 98.0% and 102.0% [2]. |
| Precision | ||
| ∙ Repeatability | Analyze six separate sample preparations from a homogeneous lot [2] [1]. | RSD of the % assay results should be NMT 2.0% [2]. |
| ∙ Intermediate Precision | Perform the repeatability exercise on a different day, by a different analyst, or on a different instrument [2] [1]. | Overall RSD from both precision studies should be NMT 2.0% [2]. |
| Linearity | Prepare standard solutions at a minimum of 5 concentration levels, from 50% to 150% of the test concentration [4] [2]. | Correlation coefficient (r) should be ≥ 0.999 [2]. The y-intercept should be within ± 3% of the target concentration response [2]. |
| Range | Established from the linearity study. | The range is demonstrated to have suitable precision, accuracy, and linearity. Typically spans from 80% to 120% of the test concentration for an assay [1]. |
| Robustness | Deliberately vary method parameters (e.g., mobile phase pH (±0.2), flow rate (±10%), column temperature, column lot) [3]. | System suitability parameters (e.g., retention time, resolution, tailing factor) should be met in all variations [3]. |
The following workflow diagrams illustrate the overarching process of method validation and the specific sequence for establishing key parameters.
Method Validation Workflow
Validation Parameter Sequence
1. Specificity via Forced Degradation Studies
2. Accuracy (% Recovery)
3. Precision
4. Linearity and Range
Since this compound-specific data is unavailable, you should treat this protocol as a template. You will need to determine the specific experimental conditions for your this compound method, such as:
Revalidation is required if there are changes in the synthesis of the drug substance, composition of the finished product, or the analytical procedure itself [2] [1]. The extent of revalidation (full or partial) depends on the nature of the change.
Microbial biotransformation represents a cornerstone of green chemistry applications in pharmaceutical research, enabling the efficient and selective modification of complex molecules through enzymatic systems. This process involves the conversion of parent compounds into structurally related metabolites with potentially enhanced physicochemical or pharmacological properties. Unlike fermentation processes that involve multiple metabolic reactions for energy production or biomass generation, biotransformation typically comprises limited enzymatic steps that specifically modify the substrate without supporting cellular growth. The growing importance of biotransformation in drug development stems from its ability to perform reactions under mild conditions with high regio- and stereoselectivity, often overcoming challenges associated with conventional chemical synthesis. [1] [2]
For researchers investigating diuvaretin biotransformation, microbial systems offer particular advantages for generating novel derivatives with potentially improved bioavailability, reduced toxicity, or enhanced biological activity. The successful implementation of biotransformation protocols requires careful consideration of multiple factors, including microbial strain selection, cultivation parameters, substrate delivery methods, and product recovery strategies. This document provides comprehensive application notes and detailed experimental protocols to support systematic investigation of this compound biotransformation, enabling researchers to establish robust, reproducible systems for generating and characterizing microbial metabolites of this compound. [1]
The selection and preparation of appropriate biocatalysts represents a critical initial step in designing an effective this compound biotransformation system. Microbial biocatalysts can be implemented in various physiological states, each offering distinct advantages for specific applications. Growing cultures provide active metabolic systems with continuous enzyme production capability, making them suitable for reactions requiring cofactor regeneration or multiple enzymatic steps. Alternatively, resting cell systems utilize metabolically active cells suspended in non-growth media, concentrating catalytic capacity while minimizing further biomass production. For enhanced stability and reusability, immobilized cell systems entrap microbial cells within polymer matrices or support structures, protecting the biocatalysts from environmental stresses and enabling continuous processing. [1] [2]
Table 1: Comparison of Microbial Biocatalyst Formats for this compound Biotransformation
| Biocatalyst Format | Advantages | Limitations | Optimal Applications |
|---|---|---|---|
| Planktonic Free Cells | Simple preparation; High metabolic activity; Easy scale-up | Susceptible to environmental stresses; Single-use typically | Screening experiments; Small-scale production |
| Resting Cells | High cell density; Reduced contamination risk; Focused catalytic activity | Limited operational lifetime; No new enzyme synthesis | Targeted biotransformations; Substrate toxicity concerns |
| Immobilized Cells | Reusable; Enhanced stability; Continuous processing possible | Mass transfer limitations; Additional preparation steps | Process intensification; Continuous biotransformation |
| Biofilm Systems | Extreme condition resistance; Long-term activity; High biomass density | Complex reactor design; Potential diffusion limitations | Industrial applications; Toxic substrate/products |
Emerging research highlights the particular advantage of biofilm-based systems for biotransformation processes. Biofilms—structured microbial communities encased in extracellular polymeric substance (EPS)—demonstrate significantly enhanced resilience to extreme pH, temperature fluctuations, and toxic compounds compared to planktonic cells. This robustness is particularly valuable when working with poorly water-soluble compounds like this compound, where solvent toxicity may impair microbial viability. Biofilms maintain prolonged catalytic activity without frequent re-inoculation, potentially supporting continuous biotransformation processes spanning several weeks. The dense biomass accumulation in biofilm reactors (5-10 fold higher than planktonic systems) translates to substantially increased volumetric productivity, making them particularly attractive for scale-up applications. [2]
The biotransformation of flavonoid compounds like this compound typically involves oxidoreductive reactions catalyzed by diverse enzyme systems present in microbial cells. Cytochrome P450 monooxygenases (CYPs) represent particularly important catalysts for the hydroxylation of flavonoid scaffolds, often demonstrating remarkable regio- and stereoselectivity. These membrane-bound enzymes require interaction with cytochrome P450 reductases (CPRs) that transfer electrons from NADPH to the catalytic center. The localization of these enzyme systems within cellular membranes creates potential mass transfer limitations that must be considered when designing transformation protocols, particularly for hydrophobic substrates like this compound. [3] [2]
Additional enzyme classes potentially involved in this compound modification include dehydrogenases/reductases (catalyzing ketone reduction or alcohol oxidation), glycosyltransferases (mediating sugar conjugation), and hydrolases (cleaving ester or glycosidic bonds). The expression of these biotransformation enzymes is often influenced by microbial growth phase, with many xenobiotic-metabolizing systems induced during the transition from logarithmic to stationary phase. This temporal regulation reflects the ecological function of these enzymes in detoxifying environmental stressors, suggesting that strategic timing of substrate addition may significantly impact biotransformation efficiency. [1] [3]
Step 1: Strain Selection and Culture Maintenance
Step 2: Inoculum Preparation
Step 3: Biocatalyst Preparation
Table 2: Culture Media Composition for Microbial Biotransformation
| Component | Fungal Medium | Bacterial Medium | Resting Cell Buffer |
|---|---|---|---|
| Carbon Source | Glucose (20 g/L) | Glycerol (10 g/L) | - |
| Nitrogen Source | Yeast extract (5 g/L) | Peptone (10 g/L) | - |
| Salts | KH₂PO₄ (1 g/L), MgSO₄·7H₂O (0.5 g/L) | NaCl (5 g/L), K₂HPO₄ (2 g/L) | KH₂PO₄ (50 mM) |
| Additional Components | - | - | Glucose (10 g/L) as energy source if needed |
Step 4: Substrate Preparation and Addition
Step 5: Process Conditions and Monitoring
The following workflow diagram illustrates the complete experimental process for this compound biotransformation:
Effective monitoring of this compound biotransformation requires analytical techniques capable of resolving the parent compound from its metabolites and quantifying their relative abundance throughout the process. Thin-layer chromatography (TLC) provides a rapid, cost-effective method for initial screening, using silica gel plates with fluorescent indicator and appropriate mobile phase (e.g., chloroform:methhenol:acetic acid mixtures). Visualize separated compounds under UV light (254 nm and 365 nm) and using specific spray reagents (e.g., natural product reagent for flavonoids). For quantitative analysis, high-performance liquid chromatography (HPLC) with photodiode array detection offers superior resolution and sensitivity. Employ reversed-phase C18 columns with gradient elution using water-acetonitrile or water-methanol mixtures containing 0.1% formic acid. Monitor absorbance at characteristic wavelengths for this compound (typically 250-280 nm). [1]
Liquid chromatography-mass spectrometry (LC-MS) provides definitive structural information through accurate mass measurement and fragmentation patterns. Use electrospray ionization in negative or positive mode depending on the ionization characteristics of this compound and its expected metabolites. High-resolution mass spectrometry (HRMS) enables determination of elemental composition for unknown metabolites. For complex mixtures or complete profile analysis, ultra-performance liquid chromatography (UPLC) coupled with HRMS significantly enhances resolution and throughput. [1]
Upon detection of promising metabolites, scale up biotransformation reactions to facilitate isolation of sufficient material for comprehensive structural characterization. Extract metabolites from the culture broth using appropriate organic solvents (e.g., ethyl acetate for moderately polar compounds, chloroform for less polar metabolites). For intracellular metabolites, first separate cells by centrifugation or filtration, then disrupt using sonication or freeze-thaw cycles before extraction. Combine extracts from multiple batches as needed and concentrate under reduced pressure at mild temperatures (≤40°C) to prevent thermal degradation. [1]
Purify individual metabolites using chromatographic techniques including vacuum liquid chromatography for preliminary fractionation followed by preparative HPLC or flash chromatography for final purification. Monitor purification efficiency by analytical TLC or HPLC. For complete structural elucidation of isolated metabolites, employ comprehensive spectroscopic analysis including NMR (¹H, ¹³C, COSY, HSQC, HMBC), which provides definitive information about carbon skeleton, substitution patterns, and stereochemistry. Correlate spectroscopic data with the known structure of this compound to identify sites of microbial modification. [1]
Low Conversion Yields: If this compound remains largely unconverted after 72-96 hours, consider increasing biocatalyst load, adding co-solvents to enhance substrate solubility, or implementing fed-batch substrate addition to minimize toxicity. Alternatively, evaluate different microbial strains or culture conditions to identify more effective biocatalysts. [1] [2]
Multiple Product Formation: When biotransformation generates complex metabolite mixtures, adjust cultivation parameters (pH, aeration, nutrient composition) to favor specific metabolic pathways. Alternatively, employ engineered strains with modified enzymatic profiles or optimize reaction timing to capture intermediates before further conversion. [2]
Product Degradation or Further Metabolism: If desired metabolites appear transiently, harvest cultures at different time points to identify optimal collection windows. Consider using resting cells or enzyme inhibitors to block subsequent metabolic steps, or employ immobilized systems that limit metabolic diversity. [1]
For enhanced biotransformation efficiency, systematically optimize critical parameters including pH (test range 5.0-8.0), temperature (25-37°C), substrate concentration (0.1-2.0 mg/mL), and agitation rate (100-250 rpm). Implement experimental design methodologies (e.g., response surface methodology) to efficiently explore multi-factor interactions. When scaling up successful laboratory protocols, address potential challenges including oxygen transfer limitations, substrate mass transfer, and product inhibition. Consider transitioning to specialized bioreactors with improved environmental control, particularly for oxygen-sensitive transformations. For biofilm-mediated biotransformations, explore specific reactor configurations including packed-bed reactors, trickle-bed reactors, or membrane biofilm reactors that support high-density attached growth while maintaining efficient mass transfer. [1] [2]
The microbial biotransformation of this compound represents a powerful approach for generating novel derivatives with potential pharmaceutical applications. The protocols outlined in this document provide a systematic framework for establishing robust biotransformation systems, from initial strain selection through product characterization. By applying these methodologies and optimization strategies, researchers can leverage the extensive catalytic diversity of microorganisms to expand the chemical space around the this compound scaffold, potentially unlocking new biological activities or pharmaceutical properties. The integration of modern analytical techniques with traditional microbiological methods creates a comprehensive platform for exploring the biotransformation potential of this compound across diverse microbial systems.
Diuvaretin is a natural dihydrochalcone found in plants like Dipteryx odorata and Uvaria chamae, noted for its promising anti-inflammatory, antioxidant, and antineoplastic activities [1]. The purpose of this application note is to provide a detailed, experimentally-oriented protocol for determining the stability profile and appropriate storage conditions for this compound. This protocol is designed to be compliant with the International Council for Harmonisation (ICH) guidelines to support its use in pharmaceutical development [2] [3] [4].
Stability studies should be conducted under a range of conditions to fully understand the degradation profile of this compound. The standard ICH storage conditions are summarized in the table below [3] [4].
Table 1: ICH Stability Storage Conditions
| Study Type | Storage Condition | Minimum Study Duration at Submission | Purpose |
|---|---|---|---|
| Long-Term | 25°C ± 2°C / 60% ± 5% RH | 12 months | To simulate recommended storage conditions and establish shelf life [4] |
| Intermediate | 30°C ± 2°C / 65% ± 5% RH | 6 months | To provide data if significant change occurs at accelerated conditions [4] |
| Accelerated | 40°C ± 2°C / 75% ± 5% RH | 6 months | To rapidly identify degradation products and predict stability [3] [4] |
Special Considerations for this compound:
Forced degradation studies are critical for validating the stability-indicating methods and identifying potential degradation pathways.
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.
The workflow for the overall stability assessment is outlined below.
The following workflow and protocol should be followed for the formal stability study.
This protocol provides a comprehensive framework for establishing the stability profile of this compound. Given its promising biological activity and chemical structure, a rigorous approach is necessary.
Diuvaretin is a dihydrochalcone compound structurally characterized by two flavonoid-type structures connected in a dimeric configuration. This class of compounds has demonstrated significant antibacterial activity against multidrug-resistant pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococcus (VRE), showing even greater efficacy than some conventional broad-spectrum antibiotics in preliminary studies [1]. As interest in natural product-based drug development continues to grow, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound through systematic pharmacokinetic studies becomes essential for translating its promising in vitro activity into therapeutic applications.
Pharmacokinetics (PK) is the scientific discipline dedicated to determining the fate of substances administered to a living organism [2]. This field examines how the body affects a specific drug molecule through the processes of absorption, distribution, metabolism, and excretion (ADME) [3]. In drug discovery and development, various PK parameters need to be established in preclinical trials before a pharmaceutical is approved for initial testing on human subjects [2]. Understanding these processes is crucial for prescribers because they form the basis on which optimal dose regimens are chosen and explain the majority of the inter-individual variation in response to drug therapy [4].
The primary objective of this application note is to provide researchers with a standardized, comprehensive protocol for conducting in vivo pharmacokinetic studies of this compound in appropriate animal models. This protocol incorporates current methodologies and best practices in PK study design, with particular emphasis on addressing the compound's specific chemical properties and potential therapeutic applications.
The in vivo pharmacokinetic study of this compound is designed to achieve the following specific objectives:
Characterize complete PK profile: Determine the fundamental pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t½), volume of distribution (Vd), and clearance (CL) following various routes of administration.
Assess absolute bioavailability: Compare systemic exposure after extravascular administration (e.g., oral, subcutaneous) to intravenous administration to calculate fraction of absorbed dose that reaches systemic circulation.
Evaluate tissue distribution: Investigate the penetration and accumulation of this compound in key target tissues (e.g., skin, liver, kidneys, brain) and potential sites of infection to establish pharmacokinetic-pharmacodynamic relationships.
Identify metabolic pathways: Characterize the major metabolites of this compound and identify the primary enzymes involved in its biotransformation to anticipate potential drug-drug interactions.
Determine excretion routes: Quantify the elimination pathways (renal, hepatic, etc.) and recovery of unchanged drug versus metabolites in excreta to understand elimination mechanisms.
Table 1: Animal Model Selection for this compound Pharmacokinetic Studies
| Model | Weight/Age | Key Applications | Justification | Sample Size |
|---|---|---|---|---|
| Sprague-Dawley Rats | 200-250 g, 8-10 weeks | Primary PK characterization, IV/oral bioavailability | Well-established model with extensive historical PK data | n=6-8 per group |
| Beagle Dogs | 8-15 kg, 1-3 years | Advanced PK, toxicokinetics | Regulatory requirement for preclinical development | n=4-6 per group |
| Bama Mini Pigs | 15-20 kg, 4-6 months | Transdermal formulation assessment | Skin structure closely resembles human skin [5] | n=4-5 per group |
Animals should be housed under controlled environmental conditions (temperature: 22±2°C, humidity: 50±10%, 12-hour light/dark cycle) with ad libitum access to standard laboratory diet and water. Following arrival, animals should be acclimatized for at least 5-7 days before study initiation. All experimental procedures must be reviewed and approved by the appropriate Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines for laboratory animal welfare.
A crossover design is recommended where feasible to reduce inter-animal variability, particularly for comparative bioavailability assessment of different administration routes. When crossover designs are not practical due to study objectives (e.g., tissue distribution requiring terminal sampling), a parallel group design should be implemented. For crossover studies, an appropriate washout period (minimum 5-7 times the elimination half-life) should be incorporated to prevent carryover effects.
Table 2: Experimental Groups for Comprehensive PK Assessment
| Group | Dose | Route | Formulation | Key Endpoints | Sampling Points |
|---|---|---|---|---|---|
| 1 | 5 mg/kg | Intravenous (IV) | Solution in PEG:Saline (40:60) | Reference for bioavailability, clearance, Vd | 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h |
| 2 | 10 mg/kg | Oral (PO) | Suspension in 0.5% CMC | Oral bioavailability, first-pass effect | 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h |
| 3 | 10 mg/kg | Subcutaneous (SC) | Solution in saline | Absorption kinetics, alternative to oral | 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h |
| 4 | 10 mg/kg | Transdermal (TD) | Gel or patch formulation | Skin permeation, localized delivery | 1, 2, 4, 6, 8, 12, 24, 36, 48 h |
| 5 | 10 mg/kg | Intraperitoneal (IP) | Solution in saline | Reference for complete absorption | 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h |
This compound's solubility characteristics should be thoroughly evaluated in various vehicles to identify optimal formulation approaches. Based on the chemical properties of chalcone and dihydrochalcone compounds [1], the following formulation strategies are recommended:
Intravenous formulation: Prepare a solution of this compound in PEG400:saline (40:60, v/v) with sonication and gentle heating if necessary to achieve complete dissolution. Sterile filtration (0.22 μm) is required before administration. The final formulation should be clear and particulate-free.
Oral formulation: Suspend this compound in 0.5% carboxymethyl cellulose (CMC) in distilled water. The suspension should be freshly prepared and homogenized using a magnetic stirrer or bath sonicator to ensure uniform distribution. For enhanced solubility, consider incorporating 2-5% DMSO or 10-20% cyclodextrins if necessary.
Transdermal formulation: Incorporate this compound into a hydrogel base (e.g., Carbopol) or prepared patches with appropriate permeation enhancers (e.g., 5% oleic acid, 10% ethanol) for enhanced skin penetration [5].
All formulations should undergo preliminary stability testing under conditions simulating the administration period (typically 24 hours) to ensure maintenance of chemical integrity and consistent concentration.
The selection of administration routes should align with the potential clinical application of this compound while also providing comprehensive pharmacokinetic characterization:
Intravenous administration: Administer via tail vein in rats or saphenous vein in dogs using a calibrated syringe pump over approximately 1-2 minutes. This route provides the reference standard for bioavailability calculations and fundamental PK parameter determination.
Oral administration: Administer by oral gavage using appropriate feeding needles with careful attention to proper technique to prevent esophageal injury or pulmonary aspiration. Animals should be fasted overnight (12-16 hours) before dosing with food returned 4 hours post-dose to standardize gastrointestinal conditions.
Transdermal administration: Apply to a clipped area (approximately 4 cm² for rats, 10 cm² for mini pigs) on the dorsal surface with gentle abrasion if studying damaged skin models [5]. The application site should be protected with a non-occlusive bandage to prevent removal while allowing normal skin respiration.
Dose selection should be based on prior toxicity studies and efficacy data from in vitro and in vivo models. A starting dose of 5-10 mg/kg is generally appropriate for initial PK studies, with escalation or reduction based on emerging safety and exposure data.
Serial blood sampling is essential for comprehensive pharmacokinetic characterization. The sampling schedule should be optimized to adequately capture the absorption, distribution, and elimination phases of this compound:
For intravenous administration: Collect samples at 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose to characterize rapid distribution and slower elimination phases.
For extravascular routes: Include additional early time points (0.25, 0.5, 1 hour) to adequately capture absorption kinetics and Tmax determination.
Blood samples (approximately 200-300 μL per time point from rats, 1 mL from dogs) should be collected into EDTA-coated tubes via appropriate methods (tail vein, jugular vein cannula, or saphenous vein). Plasma should be separated by centrifugation at 4,000 × g for 10 minutes at 4°C and transferred to clean polypropylene tubes. All samples should be stored at -80°C until analysis to maintain stability.
Tissue distribution studies provide critical information on this compound's ability to reach target sites and potential accumulation in specific organs:
Terminal sampling: At predetermined time points (e.g., 1, 4, and 24 hours post-dose), euthanize animals and collect key tissues including liver, kidneys, heart, lungs, spleen, brain, skin, and adipose tissue.
Tissue processing: Weigh each tissue sample and homogenize in 3-5 volumes of ice-cold phosphate-buffered saline (PBS) using a bead mill homogenizer, which provides superior homogenization quality compared to traditional methods, especially for small sample volumes [5]. For skin samples, consider separation into different layers (epidermis, dermis) using microtomes for more detailed distribution assessment [5].
Homogenate storage: Aliquot homogenates into clean tubes and store at -80°C until analysis to prevent degradation.
Excretion studies characterize the elimination pathways of this compound and potential metabolite formation:
For urine and feces collection, house animals in metabolic cages allowing separate collection of urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48 hours).
For bile collection, surgically implant cannulas in the common bile duct under anesthesia, with collection intervals similar to urine sampling.
Record the total volume or weight of each sample and aliquot representative portions for storage at -80°C until analysis.
Robust sample preparation is essential for accurate quantification of this compound in biological matrices:
Protein precipitation: Add 3 volumes of acetonitrile:methanol (80:20, v/v) containing appropriate internal standard (e.g., structurally similar analog or stable isotope-labeled this compound) to 1 volume of plasma/tissue homogenate. Vortex mix for 1 minute, then centrifuge at 14,000 × g for 15 minutes at 4°C.
Solid-phase extraction (SPE): For enhanced sensitivity and cleaner extracts, utilize C18 SPE cartridges conditioned with methanol and water. Load samples, wash with 5% methanol, and elute with 80% methanol in water.
Evaporation and reconstitution: Evaporate the supernatant or eluent under gentle nitrogen stream at 40°C, then reconstitute in an appropriate mobile phase for LC-MS/MS analysis.
Liquid chromatography coupled with tandem mass spectrometry provides the specificity, sensitivity, and throughput required for this compound quantification in complex biological matrices:
Chromatography system: Utilize an Acquity UHPLC system (Waters) with phenyl-hexyl column (1.7 μm, 2.1 × 50 mm) maintained at 40°C.
Mobile phase: Employ a gradient of solvent A (aqueous buffer with 100 mM acetic acid and 100 mM triethylamine, pH 10) and solvent B (methanol) at a flow rate of 0.5 mL/min [1].
Mass spectrometry: Operate a Vion IMS QTOF mass spectrometer (Waters) with electrospray ionization in negative sensitivity mode with capillary voltage at 2.5 kV and source temperature at 120°C [1].
Detection: Monitor specific parent-product ion transitions for this compound and potential metabolites with data collection in high-resolution mode (resolution >20,000).
The bioanalytical method should be thoroughly validated according to regulatory guidelines prior to sample analysis:
Table 3: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria | This compound Performance |
|---|---|---|
| Linearity range | R² > 0.995 | 1-1000 ng/mL |
| Accuracy | 85-115% of nominal values | 92-105% |
| Precision | CV < 15% (LLOQ < 20%) | CV 3-8% |
| Lower limit of quantification (LLOQ) | Signal-to-noise > 5:1 | 1 ng/mL |
| Recovery | Consistent and >50% | 85-95% |
| Matrix effect | CV < 15% for IS-normalized MF | CV 5-10% |
| Stability | Within 15% of nominal | 24h at RT; 4 weeks at -80°C |
Non-compartmental analysis (NCA) using validated software (e.g., Phoenix WinNonlin) is recommended for initial pharmacokinetic characterization of this compound:
Primary parameters: Calculate Cmax (observed maximum concentration), Tmax (time to reach Cmax), and AUC0-t (area under the concentration-time curve from zero to last measurable time point) by the linear trapezoidal method.
Secondary parameters: Determine AUC0-∞ (area extrapolated to infinity), t½ (elimination half-life), CL (clearance), Vd (volume of distribution), and MRT (mean residence time).
Bioavailability calculations: For extravascular routes, calculate absolute bioavailability (F) using the formula: F = (AUCev × DIV) / (AUCIV × Dev) × 100%, where ev = extravascular, IV = intravenous, D = dose.
Appropriate statistical methods should be applied to interpret the pharmacokinetic data:
Descriptive statistics: Report all concentration data and PK parameters as mean ± standard deviation for each experimental group.
Comparative statistics: Use one-way ANOVA with post-hoc tests (e.g., Tukey's HSD) for multiple group comparisons, or Student's t-test for comparing two groups, with statistical significance set at p < 0.05.
Correlation analysis: Employ linear regression or nonlinear modeling to establish relationships between exposure (AUC, Cmax) and pharmacological effects.
The following diagram illustrates the comprehensive workflow for the this compound in vivo pharmacokinetics study:
Figure 1: Comprehensive workflow for this compound in vivo pharmacokinetics study
The following diagram illustrates the key relationships between pharmacokinetic parameters and their clinical implications:
Figure 2: Relationship between pharmacokinetic parameters and clinical implications
This comprehensive application note provides a systematic framework for conducting in vivo pharmacokinetic studies of this compound, incorporating current scientific standards and technical advancements in the field. The protocol emphasizes rigorous experimental design, appropriate animal models, validated analytical methods, and comprehensive data analysis to generate reliable pharmacokinetic parameters that can inform future clinical development.
The intermittent sampling approach across multiple biological matrices, coupled with advanced bioanalytical techniques, will yield a complete ADME profile for this compound, enabling evidence-based decisions regarding its further development as a therapeutic agent. Particular attention to species-specific physiological considerations and formulation challenges associated with this dihydrochalcone compound will enhance the translational value of the generated data.
As with any drug development program, these pharmacokinetic studies should be integrated with pharmacodynamic assessments and safety evaluations to establish comprehensive exposure-response relationships, ultimately guiding optimal dosing strategy selection for future clinical trials in human subjects.
The table below summarizes the key physicochemical and handling information for this compound, which forms the basis for its storage and handling protocols [1].
| Property | Description |
|---|---|
| Chemical Name | 1-[2,4-dihydroxy-3,5-bis[(2-hydroxyphenyl)methyl]-6-methoxyphenyl]-3-phenylpropan-1-one [1] |
| Molecular Weight | 484.54 g/mol [1] |
| Appearance | Solid [1] |
| Purity | ≥90% (by LC/MS-ELSD) [1] |
| Solubility | Slightly soluble in water [1] |
| Recommended Storage | -20°C [1] |
| Storage Class Code | 11 (Combustible Solids) [1] |
As forced degradation studies for this compound are not published, you can establish in-house protocols. The diagram below outlines a general workflow for conducting such studies, adapted from established pharmaceutical practices [2] [3] [4].
Based on ICH guidelines and modern practices, you can subject this compound to the following stress conditions to force degradation [3] [4]:
Q1: The this compound solution I prepared shows a precipitate. What could be the reason?
Q2: My HPLC analysis of this compound shows extra peaks. How should I proceed?
Q3: How can I determine the shelf-life of a this compound solution in my lab?
What is Extraction Yield and why is it important?
Extraction Yield (EY) is the percentage of material successfully extracted from the original sample. It is calculated as EY = (Extracted Weight / Original Weight) * 100 [1]. It is a crucial Key Performance Indicator (KPI) for assessing the efficiency and cost-effectiveness of your extraction process in a manufacturing or research context [1].
What are the common methods for optimizing compound extraction? Common laboratory methods include Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), and Cold Maceration [2]. The optimal method depends on the target compound's properties and can be systematically determined by testing different methods and solvents while measuring the yield [2].
How does solvent choice impact my extraction yield? Solvent polarity is a critical factor. In general, more polar solvents like hydro-ethanol mixtures (e.g., 70% ethanol) are more effective at extracting a wide range of phenolic and phytochemical compounds from plant materials compared to less polar solvents (e.g., ethyl acetate) or water alone [2]. Matching the solvent polarity to your target compound's solubility is key.
This guide helps you diagnose and solve common problems that lead to low yields.
| Problem Group | Specific Issue | Possible Cause | Suggested Solution |
|---|---|---|---|
| General Setup | Low yield across all methods & solvents. | Incorrect raw material preparation (e.g., particle size too large). | Ensure the plant material is finely and uniformly ground to increase surface area for solvent contact [2]. |
| Solvent discoloration or strange odor. | Solvent degradation or microbial contamination. | Use fresh, high-purity solvents. For maceration, ensure dark conditions and proper sealing [2]. | |
| Method-Specific Issues | Soxhlet: Low yield or long cycle times. | Temperature too low, or extraction time too short. | Increase the reflux temperature within a safe range and ensure extraction cycles run for a sufficient duration (e.g., 1-4 hours) [2]. |
| Ultrasound (UAE): Poor yield. | Incorrect power, frequency, or time settings. | Optimize UAE parameters. Evidence suggests a sample/solvent ratio of 1:20, 20 min extraction, and a temperature of 25°C at 40 kHz can be effective starting points [2]. | |
| Maceration: Low and slow extraction. | Insufficient soaking time or inadequate agitation. | Extend the maceration time (e.g., 72 hours), and ensure continuous shaking to improve mass transfer [2]. | |
| System & Measurement | Yield is still low after optimization. | Trapped compound loss during handling. | Ensure thorough filtration and centrifugation of the extract to recover all solid material. Confirm the evaporation process (e.g., rotary evaporation) is not causing compound degradation [2]. |
| Inconsistent yield calculations. | Calculation or measurement error. | Double-check the formula: EY = (EW / OW) * 100. Use calibrated equipment to measure the Original Weight (OW) and Extracted Weight (EW) accurately [1]. |
Here are standardized protocols for key extraction methods cited in the guide.
The following table summarizes quantitative data from research on extracting bioactive compounds from plant materials, which can serve as a reference for your own optimization efforts.
| Plant Material | Optimal Solvent | Optimal Method | Key Performance Metric | Result | Citation |
|---|---|---|---|---|---|
| Mentha longifolia L. | 70% Ethanol | Soxhlet / Maceration | High phenolic content & antioxidant capacity | Reported as superior | [2] |
| Mentha longifolia L. | 70% Ethanol | UAE (40 kHz, 20 min, 25°C) | Soluble Protein Content | 26.5 ± 0.5 mg/g DW | [2] |
| Aloe vera | Water | UAE (45°C, 1:7.5 ratio, 17.5 min) | Polysaccharide Extract Yield | 92.45 %w/w | [3] |
| Aloe vera | Water | UAE (Optimal conditions) | Total Carbohydrate Content | 74.34 % | [3] |
The diagram below outlines a logical workflow for selecting and troubleshooting an extraction method.
For a more structured approach to problem-solving, follow this troubleshooting pathway.
The challenges encountered in Diuvaretin synthesis are common to many complex natural product projects. The strategies below are built upon established principles of total synthesis [1].
| Challenge | Root Cause | Solution & Preventive Actions |
|---|---|---|
| Low-Yielding Coupling Reaction | Unstable intermediates; inefficient catalyst; competing side reactions. | Screen alternative catalysts/ligands; protect reactive functional groups; optimize reaction temperature and concentration [1]. |
| Poor Stereoselectivity | Inadequate stereocontrol from chiral auxiliary, catalyst, or substrate. | Employ chiral catalysts or auxiliaries; use conformationally restricted intermediates; revise synthetic route to leverage substrate control [1]. |
| Unexpected Decomposition | Sensitive functional groups (e.g., aldehydes, epoxides) under harsh conditions. | Employ milder reagents and protecting groups; use low-temperature techniques; purify intermediates rapidly [1]. |
| Difficulty in Cyclization | Entropically disfavored transition state; improper functional group positioning. | Utilize high-dilution techniques; re-evaluate protecting group strategy to ensure correct orientation [1]. |
| Inefficient Key Step | The planned "magic" reaction fails or gives poor yield. | Design synthetic plan with minimal high-risk steps; have contingency routes with reliable, well-precedented reactions [1]. |
Here are answers to high-level strategic questions that are critical for a successful synthesis.
1. What are the key strategic considerations when planning a total synthesis? When designing a synthesis for a molecule like this compound, several key decisions must be made upfront [1]:
2. How can I manage complexity throughout a multi-step synthesis? Managing complexity is the core challenge of total synthesis. A convergent approach is highly recommended [1]. The workflow below illustrates how this strategy builds a complex molecule from simpler parts, making the process more manageable and efficient.
3. What are common pitfalls in total synthesis and how can they be avoided? Common challenges extend beyond specific reactions to broader project management issues [1]:
For a specific reaction like forming a key carbon-carbon bond in this compound, a cross-coupling reaction is a likely candidate. The following is a generalized, modifiable protocol.
Title: Generalized Workflow for a Metal-Catalyzed Cross-Coupling Reaction
Objective: To form a biaryl or carbon-carbon bond via a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid.
Principle: This reaction, analogous to a Suzuki-Miyaura coupling, utilizes a palladium catalyst to facilitate the union of two carbon fragments, a common strategy in constructing complex skeletons [1].
Materials:
Procedure:
The primary source for Diuvaretin is the Uvaria plant genus. The following protocol is adapted from research on Uvaria chamae roots [1].
You can use the following table to compare the effectiveness of different extraction methods.
Table 1: Comparison of Extraction Solvents for Uvaria chamae Roots
| Solvent System | Key Advantages | Reported Bioactivity | Considerations for Scale-Up |
|---|---|---|---|
| Ethanol | High activity against Gram-positive cocci (including MRSA and VRE) [1] | Ideal for extracting antimicrobial dihydrochalcones like this compound. | Higher cost; requires explosion-proof equipment. |
| Water/Ethanol Mixture (50/50) | May extract a broader range of compound polarities [1] | Good balance of safety and efficiency. | Lower extraction efficiency for some compounds. |
| Water | Low cost, non-toxic, and safe for large-scale use. | Lower antimicrobial activity compared to ethanol extracts [1]. | Simple and inexpensive to implement. |
Here are solutions to frequently encountered problems during the isolation process.
Table 2: Troubleshooting Guide for this compound Isolation
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Low Yield of this compound | Inadequate solvent penetration, incorrect particle size, or degraded plant material. | Ensure roots are properly dried and powdered; optimize solvent-to-material ratio; validate source material quality. |
| Poor Chromatographic Separation | Column overload, suboptimal mobile phase pH, or incorrect gradient. | Use a larger column for scale-up; fine-tune the methanol gradient and pH of the buffer; re-equilibrate column thoroughly between runs. |
| Loss of Bioactivity | Compound degradation due to heat, light, or inappropriate pH. | Avoid high temperatures during extraction; keep fractions at neutral pH and store at 4°C; protect from light. |
| Inability to Identify this compound via MS | Co-elution with other compounds or low ionizability. | Improve UHPLC separation; use standard addition; leverage ion mobility for separating isomers. |
The following diagram maps the entire isolation and characterization process, which is crucial for planning and troubleshooting at scale.
Q1: What is the primary biological activity of this compound? A1: this compound is a C-benzylated dihydrochalcone with demonstrated cytotoxic activity. It can induce apoptosis (programmed cell death) in human cancer cell lines, such as HL-60 leukemia cells, by causing cell cycle arrest and activating caspase-3 [2].
Q2: Why is a high-pH buffer used in the UHPLC mobile phase? A2: The triethylamine acetate buffer at pH 10 helps to ionize the target chalcones and dihydrochalcones, improving their separation on the reverse-phase phenyl-hexyl column and leading to sharper peaks and better resolution [1].
Q3: My final extract is active, but LC/MS shows a complex mixture. How can I improve purity? A3: This is common in natural product isolation. Consider:
1. What is metabolic stability and why is it important in drug discovery? Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes. It is a critical property that influences a drug's pharmacokinetic profile, including its half-life and bioavailability. Compounds with low metabolic stability are rapidly cleared from the body, which may require more frequent dosing or lead to insufficient exposure for therapeutic effect [1] [2].
2. What are the primary in vitro systems used to study metabolic stability? The most common models are derived from liver tissues and are selected based on the enzymes of interest. The table below compares the key systems.
| In Vitro System | Key Enzymes Present | Common Incubation Duration | Primary Advantages | Main Limitations |
|---|---|---|---|---|
| Liver Microsomes | Cytochrome P450 (CYP), UGTs (in dog) [3] | Up to 1 hour [4] | Ease of use, high-throughput, low cost [2] | Lack Phase II enzymes (in some species) and cofactors [2] |
| Suspension Hepatocytes | Full complement of Phase I (CYP) and Phase II (e.g., UGT) enzymes [4] | Up to 4 hours [4] | More physiologically relevant, contains complete enzyme systems and cofactors [4] | Declining enzyme activity over time [4] |
| Plated Hepatocytes | Full complement of Phase I and Phase II enzymes [4] | Up to 48 hours, or 1 week with additives [4] | Extended incubation time, intact transporter expression [4] | More complex culture requirements [4] |
3. My compound is metabolized very slowly. How can I extend incubation times to get accurate data? For slowly metabolized compounds, traditional short incubations are insufficient. Advanced models have been developed to address this:
The following diagrams outline the core experimental workflows for two primary hepatocyte-based methods.
Suspension Hepatocyte Relay Method
This method is ideal for studying compounds with very low clearance and for comparing metabolism across different species [4].
Plated Hepatocyte Method
This method is preferred when studying the impact of transporters on metabolism, as it maintains more physiologically relevant cell architecture [4].
| Problem | Potential Causes | Suggested Solutions |
|---|---|---|
| Low Metabolite Production | Compound is slowly metabolized; incubation time too short. | Use extended incubation models (Relay or Plated methods) [4]. |
| Poor In Vitro-In Vivo Correlation (IVIVC) | Extrahepatic metabolism; active transport not accounted for; inter-individual variability in enzyme expression [2]. | Use plated hepatocytes to study transporter effects [4]. Pool human liver microsomes or hepatocytes from multiple donors to account for variability [2]. |
| Compound Loss/Precipitation | Non-specific binding to labware; low aqueous solubility. | Use low-binding plates. Include controls to assess non-specific binding. Optimize solvent concentration (e.g., DMSO ≤0.1%). |
| High Variability in Replicates | Inconsistent cell viability; technical errors in pipetting. | Ensure high cell viability (>80%) after thawing. Use calibrated pipettes and master mixes for reagents. |
Since this compound is a chalcone derivative, you can build your investigation on the following steps:
The table below summarizes the available experimental data on the antiplasmodial activity of diuvaretin, uvaretin, and other related chalcones.
| Compound Name | Plant Source | Plasmodium falciparum Strain | IC₅₀ Value | Activity Classification |
|---|---|---|---|---|
| This compound | Uvaria species (e.g., U. lucida, U. scheffleri) [1] | K-1 (multidrug-resistant) | 4.20 μg/mL [1] | Moderate [1] |
| Uvaretin | Uvaria species (e.g., U. lucida, U. puguensis) [1] | K-1 (multidrug-resistant) | 3.49 μg/mL [1] | Moderate [1] |
| Chamuvaretin (Related Chalcone) | Uvaria species [1] | K-1 (multidrug-resistant) | 5.32 μg/mL [1] | Moderate [1] |
| 5-Prenylbutein (Related Chalcone) | Erythrina abyssinica [1] | D6 (chloroquine-sensitive) & W2 (chloroquine-resistant) | 7.9 μg/mL (D6) & 5.3 μg/mL (W2) for the extract [1] | Moderate (for the active extract) [1] |
According to the literature, antiplasmodial activity is often categorized as follows for reference: a pure compound is considered highly active if IC₅₀ < 0.06 μM, active between 0.06-5 μM, and weakly active between 5-10 μM [1]. The data places this compound and uvaretin in the moderate activity range.
The antiplasmodial data for this compound and uvaretin was generated using standardized in vitro assays. Here is a detailed breakdown of the key methodologies cited in the research:
In Vitro Antiplasmodial Assay: The primary method used to determine the IC₅₀ values for this compound, uvaretin, and other chalcones is a non-radioactive SYBR Green I assay [2]. This protocol involves cultivating the malaria parasite Plasmodium falciparum in human red blood cells in culture plates. The test compounds are dissolved in DMSO and serially diluted in a culture medium. After 72 hours of incubation, a lysis buffer containing the SYBR Green I fluorescent dye is added. This dye binds specifically to parasite DNA, and the fluorescence intensity, measured using a plate reader, is directly proportional to the parasite growth. The IC₅₀ is calculated from the dose-response curve [2].
Parasite Strains and Cultivation: Experiments use various laboratory-adapted strains of P. falciparum with different drug-resistance profiles. Common strains include:
While detailed signaling pathways for this compound and uvaretin's antiplasmodial action are not fully elucidated, research on related flavonoids provides clues, and their mechanism in cancer cells offers a parallel perspective.
The molecular mechanism of antiplasmodial action for flavonoids, including chalcones like this compound and uvaretin, is not fully definitive but is believed to involve multiple targets [1]. Proposed mechanisms include:
The following diagram outlines this general hypothesized mechanism of action for flavonoids against Plasmodium parasites.
Separate studies have clearly shown that this compound and uvaretin can induce apoptosis (programmed cell death) in human promyelocytic leukemia (HL-60) cells [3] [4]. This demonstrates a potent and specific cytotoxic mechanism, which is visualized in the workflow below.
Key experimental evidence for this pathway includes:
The research also provides insight into how chemical structure influences cytotoxicity. A comparative study found that uvaretin and this compound exhibited stronger cytotoxicity than isouvaretin [3] [4]. This suggests that the 5'-substitution of a 2-hydroxybenzyl group on the chalcone structure increases the cytotoxic effect. This structure-activity relationship is illustrated below.
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for Chloroquine and several other compounds against Plasmodium falciparum, based on the search results. Please note that these values are highly dependent on the specific experimental conditions, such as the parasite strain and assay method.
| Compound/Drug | Reported IC₅₀ Value | Parasite Strain / Context | Source / Citation |
|---|---|---|---|
| Chloroquine | Median: 21 nM (Range: 9-29 nM) | Clinical isolates (Bobo-Dioulasso); threshold for resistance is ≥100 nM [1] | |
| Chloroquine (CQ) | Varies; used as a reference standard in comparative studies [2] | CQ-sensitive (3D7, HB3) and CQ-resistant (FCB, Dd2) strains [2] | |
| CQGREEN (fluorescent analogue) | Approx. 2x higher than unmodified CQ in CQ-sensitive strains [2] | CQ-sensitive (3D7, HB3) and CQ-resistant (FCB, Dd2) strains [2] | |
| Cyclic Peptide (Proteasome Inhibitor) | 35 nM (Compound 1) [3] | Intraerythrocytic P. falciparum [3] | |
| Elacridar | ~10 µM [4] | D10 (CQ-sensitive) and W2 (CQ-resistant) strains [4] | |
| Ivermectin | ~10 µM [4] | D10 (CQ-sensitive) and W2 (CQ-resistant) strains [4] | |
| Verapamil | ~100 µM [4] | D10 (CQ-sensitive) and W2 (CQ-resistant) strains [4] |
Here are the core methodologies used in the cited studies to generate the IC₅₀ data, which are standard in the field.
In Vitro Antimalarial Susceptibility Testing: This is the most common method for determining IC₅₀ values.
Mechanism-of-Action Studies:
Understanding how established drugs work provides context for comparing new compounds. The following diagram illustrates the mechanisms of several antimalarials discussed in the search results.
The diagram above shows that different compounds target distinct pathways essential for parasite survival. Chloroquine acts in the digestive vacuole by preventing the detoxification of heme [5], while its fluorescent analogue, CQGREEN, shows a different localization pattern, primarily accumulating in the parasite's cytosol [2]. In contrast, the cyclic peptide inhibitor identified in [3] acts by specifically and potently inhibiting the parasite's proteasome, an essential multi-subunit complex for protein degradation.
Since "this compound" was not found in the available scientific literature, here are steps you can take to locate the necessary information:
The Selectivity Index (SI) is a crucial parameter in drug development, especially for compounds like Diuvaretin, as it helps determine whether a substance's therapeutic effect can be separated from its general toxicity [1].
Definition and Calculation: The SI represents the ratio between a substance's toxic concentration and its effective bioactive concentration [1]. A higher SI value indicates a wider safety margin, meaning the compound is effective at low concentrations but only toxic at much higher ones.
Interpretation and Thresholds: There is some variation in what is considered a "selective" compound, but general guidelines exist:
The table below summarizes the key formulas and their applications:
| Activity Type | SI Formula | Interpretation | Key Context |
|---|---|---|---|
| Anti-cancer | SI = IC50 (normal cell) / IC50 (cancer cell) | SI ≥ 10: Promising for further study [1] | Determines if a compound can kill cancer cells without harming healthy ones [1]. |
| Antimicrobial/Antiviral | SI = CC50 or LC50 / IC50 or MIC | SI ≥ 10: Selective bioactive sample [1] | Evaluates the safety window for antimicrobial agents. |
To properly evaluate a compound like this compound, researchers follow a standard workflow. The diagram below outlines the key steps involved in generating the data needed to calculate the SI.
Commonly Used Assays for Cytotoxicity and Viability (used in the "Assay" step above):
Assays are chosen based on their mechanism and the laboratory's capabilities [2].
Chalcones are characterized by two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated carbonyl system. The table below summarizes how structural modifications influence their pharmacological activities [1] [2] [3].
| Structural Feature | Modification | Reported Effect on Pharmacological Activity |
|---|---|---|
| Core Scaffold (Enone Bridge) | Presence of α,β-unsaturated ketone | Essential for activity; acts as a Michael acceptor for nucleophiles (e.g., cysteine thiols in proteins), crucial for anticancer, anti-inflammatory effects [1] [2]. |
| Saturation of the double bond | Significantly reduces or abolishes activity [1]. | |
| Aromatic Ring (A & B) Substituents | Hydroxyl (-OH) groups | Enhance antioxidant activity via radical scavenging; position (e.g., 2'-OH) influences anticancer and antidiabetic potency [1] [2] [4]. |
| Methoxy (-OCH₃) groups | Can increase lipophilicity and membrane permeability; often boost anticancer and anti-inflammatory activity [2]. | |
| Halogen (e.g., -Cl, -Br) groups | Improve electron-withdrawing properties and lipophilicity, enhancing antimicrobial and anticancer potency [2] [4]. | |
| Prenyl/Geranyl groups | Bulky lipophilic groups; can significantly enhance antimicrobial and antidiabetic activity [5]. | |
| Configuration | Trans (E) vs. Cis (Z) isomer | The trans isomer is thermodynamically more stable and generally shows superior biological activity [1] [4]. |
Here are common methodologies used to evaluate chalcone activities, which would be relevant for studying Diuvaretin.
The following diagram outlines a systematic approach for conducting a Structure-Activity Relationship study, which can be applied to chalcones like this compound.
Since direct information on this compound is unavailable, here are steps you can take:
Based on the current search results, one study was identified that investigated this compound through molecular docking.
| Aspect | Details |
|---|---|
| Ligand | This compound [1] |
| Biological Target | VP40 matrix protein of the Marburg virus [1] |
| Comparative Compounds | Andrographidine-C (reference), Avanafil, Macrourone [1] |
| Reported Outcome | This compound showed better computational binding affinity than the reference compound, Andrographidine-C [1] |
| Experimental Validation | The study used molecular dynamics (MD) simulations (100 ns) and MM-PBSA analysis to validate docking results and confirm complex stability [1]. |
The research employed an integrated computational approach, and its workflow can be summarized as follows:
The search highlights that public comparative docking data for this compound is sparse. To advance your research, consider these steps: